molecular formula C5H3F3OS B2480658 5-(Trifluoromethyl)thiophen-2-ol CAS No. 1314938-32-3

5-(Trifluoromethyl)thiophen-2-ol

Cat. No.: B2480658
CAS No.: 1314938-32-3
M. Wt: 168.13
InChI Key: LMFOZOVTKSTDTK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophen-2-ol is a useful research compound. Its molecular formula is C5H3F3OS and its molecular weight is 168.13. The purity is usually 95%.
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Scientific Research Applications

  • Optoelectronic Device Applications

    • Thiophene derivatives, including those with trifluoromethyl groups, are studied for their potential in organic light-emitting diodes (OLEDs). Research has focused on their optical and electronic properties, such as energy gaps, ionization potentials, and electron affinities, which are crucial for ambipolar-transporting materials in OLEDs (Ran et al., 2008).
    • Thiophene/phenylene co-oligomers with various terminal groups, including trifluoromethyl groups, have been synthesized for optoelectronic device applications. These compounds demonstrate diverse functionalities and improved solubility, which are beneficial for the production of modified compounds in optoelectronic devices (Katagiri et al., 2007).
  • Organic Field-Effect Transistors

    • Mixed phenylene-thiophene oligomers, possibly including trifluoromethyl-substituted derivatives, have been synthesized and characterized for use in organic field-effect transistors (OFETs). These compounds exhibit high p-type carrier mobilities in both vacuum-evaporated and solution-cast films, indicating their potential in OFET applications (Mushrush et al., 2003).
  • Photoinitiators in Polymerization

    • Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which may include trifluoromethyl-substituted thiophenes, have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These photoinitiators demonstrate high polymerization efficiencies under air, surpassing commercial photoinitiators in certain aspects (Zhang et al., 2015).
  • Corrosion Inhibition

    • Methoxy-substituted phenylthienyl benzamidines, which may be structurally related to trifluoromethyl thiophenes, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit significant effectiveness in reducing corrosion, demonstrating their potential in industrial applications (Fouda et al., 2020).
  • Antimicrobial Agents

    • Novel thiophene derivatives, potentially including trifluoromethyl-substituted variants, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds show promising activity against bacterial strains like Pseudomonas aeruginosa and fungi such as Candida albicans, suggesting their utility in developing new antimicrobial agents (Mabkhot et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

Future Directions

Thiophene derivatives, including 5-(Trifluoromethyl)thiophen-2-ol, continue to attract interest due to their potential biological activities and applications in material science . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Properties

IUPAC Name

5-(trifluoromethyl)thiophen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFOZOVTKSTDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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